molecular formula C17H21N B1461516 [4-(2-Methylpropyl)phenyl](phenyl)methanamine CAS No. 1020918-47-1

[4-(2-Methylpropyl)phenyl](phenyl)methanamine

Cat. No. B1461516
CAS RN: 1020918-47-1
M. Wt: 239.35 g/mol
InChI Key: ZDHIISXGHBRPGM-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)phenyl](phenyl)methanamine, also known as 4-Methylpropylphenol, is a compound that has been used in a wide range of scientific research applications. It is a colorless solid that is soluble in most organic solvents, and is used as a building block for synthesis of other compounds. 4-Methylpropylphenol is an aromatic compound that has a low melting point and is easily synthesized from simple starting materials. It has been studied for its ability to act as a catalyst in various reactions and for its potential use in pharmaceutical and agricultural applications.

Scientific Research Applications

Catalytic Applications

Efficient Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, synthesized from ligands similar in structure to 4-(2-Methylpropyl)phenylmethanamine, were examined for their efficiency in transfer hydrogenation of acetophenone derivatives. These complexes achieved high conversions and turnover frequency values, showcasing their potential in catalytic applications (Karabuğa et al., 2015).

Material Science

Novel Palladium(II) and Platinum(II) Complexes : New complexes derived from Schiff base ligands related to 4-(2-Methylpropyl)phenylmethanamine were synthesized and characterized. These complexes showed potential in anticancer activity, indicating their usefulness in medical material science (Mbugua et al., 2020).

Photocytotoxicity and Cellular Imaging

Iron(III) Catecholates for Cellular Imaging : Iron(III) complexes, incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, demonstrated unprecedented photocytotoxicity under red light and were used for cellular imaging, showing their potential in phototherapeutic applications (Basu et al., 2014).

Corrosion Inhibition

Corrosion Inhibition of Mild Steel : Schiff bases, structurally related to 4-(2-Methylpropyl)phenylmethanamine, were investigated for their corrosion inhibiting properties on mild steel in acidic environments. The study highlighted the effectiveness of these compounds in protecting metal surfaces, indicating their importance in industrial applications (Singh & Quraishi, 2016).

Analytical Chemistry

Benzylation Reactions and Catalysis : A study revealed that benzylation reactions could lead to the formation of an impurity, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which acts as a poison in thiourea-catalyzed glycosylations. This underscores the importance of purity in reactions and the potential impact of impurities on catalytic processes (Colgan, Müller‐Bunz, & McGarrigle, 2016).

properties

IUPAC Name

[4-(2-methylpropyl)phenyl]-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-13(2)12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-11,13,17H,12,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHIISXGHBRPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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